molecular formula C15H13N3O B7549882 N-(Imidazo[1,2-a]pyridin-2-ylmethyl)benzamide

N-(Imidazo[1,2-a]pyridin-2-ylmethyl)benzamide

Cat. No.: B7549882
M. Wt: 251.28 g/mol
InChI Key: LJGYNGAVBYOSSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Imidazo[1,2-a]pyridin-2-ylmethyl)benzamide, also known as IMPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IMPB belongs to the class of imidazo[1,2-a]pyridines, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-(Imidazo[1,2-a]pyridin-2-ylmethyl)benzamide is not fully understood, but it has been found to interact with various proteins involved in cellular signaling pathways. This compound has been shown to inhibit the activity of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), which are involved in cell proliferation and survival. In addition, this compound has been found to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression regulation.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(Imidazo[1,2-a]pyridin-2-ylmethyl)benzamide is its broad range of biological activities, which makes it a potential candidate for the development of drugs targeting various diseases. In addition, this compound has been found to have low toxicity in animal models, suggesting that it may be safe for use in humans. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. Furthermore, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Future Directions

There are several future directions for research on N-(Imidazo[1,2-a]pyridin-2-ylmethyl)benzamide. One potential area of research is the development of this compound-based drugs for the treatment of viral infections, such as hepatitis C and dengue fever. In addition, this compound may have potential as a therapeutic agent for the treatment of cancer, particularly in combination with other anti-cancer drugs. Furthermore, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in other diseases.

Synthesis Methods

The synthesis of N-(Imidazo[1,2-a]pyridin-2-ylmethyl)benzamide involves the reaction of 2-aminomethylimidazo[1,2-a]pyridine with benzoyl chloride in the presence of triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. The purity of the product can be improved through recrystallization from an appropriate solvent.

Scientific Research Applications

N-(Imidazo[1,2-a]pyridin-2-ylmethyl)benzamide has been found to exhibit a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has been shown to inhibit the replication of hepatitis C virus and dengue virus in vitro. In addition, this compound has been found to have a protective effect against liver fibrosis in animal models. Furthermore, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.

Properties

IUPAC Name

N-(imidazo[1,2-a]pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c19-15(12-6-2-1-3-7-12)16-10-13-11-18-9-5-4-8-14(18)17-13/h1-9,11H,10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGYNGAVBYOSSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.